molecular formula C12H9Cl3N2O4S B2397201 2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide CAS No. 861212-30-8

2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide

Cat. No. B2397201
CAS RN: 861212-30-8
M. Wt: 383.62
InChI Key: UGARVSIPAABGET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3,4-trichloro-N-[(3,5-dimethyl-4-isoxazolyl)carbonyl]benzenesulfonamide, also known as TCS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TCS is a sulfonamide compound that has been synthesized through a variety of methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Synthesis and Structural Studies

The research into polyfunctional heteroaromatics, including those related to benzenesulfonamide derivatives, focuses on the development of novel synthetic routes and the discovery of new rearrangements. Studies have led to the correction of previously misidentified molecular structures due to advancements in analytical equipment, highlighting the importance of accurate structural determination in the development of heterocyclic chemistry (Moustafa et al., 2017).

Biological Significance of Triazine and Sulfonamide Derivatives

Triazine scaffolds, which are structurally related to benzenesulfonamide derivatives, have been extensively reviewed for their wide spectrum of biological activities. These compounds demonstrate significant antibacterial, antifungal, anti-cancer, antiviral, and other pharmacological activities, making them key targets for drug development (Verma et al., 2019).

Quantitative Structure-Activity Relationships (QSARs) of Sulfonamides

The QSARs of sulfonamide derivatives, including benzenesulfonamides, have been extensively reviewed, demonstrating that their pharmacological potency is largely dependent on the electronic properties of the sulfonamide group. This review suggests a model for the interaction of sulfonamides with enzymes, contributing to the understanding of their biological activity and aiding in the design of more effective drugs (Gupta, 2003).

Catalytic Applications and CO2 Utilization

Research into the use of ionic liquids, including those related to benzenesulfonamide derivatives, for catalysis and CO2 utilization highlights innovative progress in the production of carbonates. This review covers the trend of various catalysts from conventional ionic liquids to metal-containing systems, showing the potential of these compounds in addressing environmental challenges related to CO2 emissions (Chaugule et al., 2017).

Antioxidant Evaluation

Isoxazolone derivatives, which can be synthesized from reactions involving benzenesulfonamide derivatives, demonstrate significant biological and medicinal properties. Research on their synthesis and antioxidant evaluation contributes to the development of new heterocyclic compounds with potential pharmaceutical applications (Laroum et al., 2019).

properties

IUPAC Name

3,5-dimethyl-N-(2,3,4-trichlorophenyl)sulfonyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl3N2O4S/c1-5-9(6(2)21-16-5)12(18)17-22(19,20)8-4-3-7(13)10(14)11(8)15/h3-4H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGARVSIPAABGET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NS(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl3N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.